molecular formula C7H7ClO3S B167664 2-Methoxybenzenesulfonyl chloride CAS No. 10130-87-7

2-Methoxybenzenesulfonyl chloride

Cat. No. B167664
CAS RN: 10130-87-7
M. Wt: 206.65 g/mol
InChI Key: GYOBZOBUOMDRRN-UHFFFAOYSA-N
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Description

2-Methoxybenzenesulfonyl chloride is used for the synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones .

It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular formula of 2-Methoxybenzenesulfonyl chloride is C7H7ClO3S . Its molecular weight is 206.65 .


Physical And Chemical Properties Analysis

2-Methoxybenzenesulfonyl chloride is a solid at 20 degrees Celsius . It has a melting point of 50-54°C and a boiling point range of 126-129 °C at 0.3 Torr . The compound is sensitive to moisture .

Scientific Research Applications

Sulfonation Agent and N-Protecting Group

2-Methoxybenzenesulfonyl chloride, also known as p-anisolesulfonyl chloride, is recognized for its versatility as a sulfonating agent. It is instrumental in the preparation of sulfonamides and serves as an N-protecting group in various chemical reactions (Raheja & Johnson, 2001).

Spectroscopic Studies and Chemical Analysis

This compound's vibrational spectroscopic properties have been studied extensively, providing insights into its chemical significance, particularly in sulfonyl chloride derivatives. These studies have employed FTIR spectra and theoretical methods to understand its molecular geometry, HOMO-LUMO energy gap, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).

Hydrolysis Studies in Mixed Systems

The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride have been observed in mixed systems involving surfactants and cyclodextrins. These studies contribute to understanding the complexation and interaction characteristics in such systems (García‐Río et al., 2007).

Reactions with Unsaturated Compounds

This chemical has been involved in reactions with unsaturated compounds, such as the formation of aryl chloro butenes, demonstrating its role in complex organic reactions (Smalius & Naidan, 2006).

Quantitative Analysis in Biological Samples

2-Methoxybenzenesulfonyl chloride has been used as a reagent in the development of sensitive and quantitative methods for detecting compounds like valiolamine in biological samples, highlighting its significance in analytical chemistry (Wang et al., 2010).

Synthesis of Indazole Derivatives

It plays a role in the synthesis of indazole derivatives, specifically in the nucleophilic substitution reactions, which are crucial for developing new pharmaceutical compounds (Kouakou et al., 2015).

Safety and Hazards

2-Methoxybenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOBZOBUOMDRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395846
Record name 2-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzenesulfonyl chloride

CAS RN

10130-87-7
Record name 2-Methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational chemistry methods have been used to study 4-Cyano-2-Methoxybenzenesulfonyl chloride, a derivative of 2-Methoxybenzenesulfonyl chloride, and what information do they provide?

A1: Researchers employed Density Functional Theory (DFT) using the B3LYP functional and ab initio calculations using the HF method with the 6-311+G(d,p) basis set to investigate 4-Cyano-2-Methoxybenzenesulfonyl chloride []. These computational methods allowed the determination of key molecular properties, including:

    Q2: What is a key application of 2-Methoxybenzenesulfonyl chloride in synthetic chemistry, and what specific compound has been synthesized using it?

    A2: 2-Methoxybenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of pharmaceutical compounds. It was used as a key building block in the synthesis of SR-121463 [], a potent antagonist of the arginine vasopressin V2 receptor. This receptor plays a crucial role in fluid balance regulation within the body.

    Q3: What spectroscopic techniques have been employed to characterize 4-Cyano-2-Methoxybenzenesulfonyl chloride?

    A3: Fourier-transform infrared (FTIR) spectroscopy was used to analyze the vibrational modes of 4-Cyano-2-Methoxybenzenesulfonyl chloride in its condensed state []. This technique provided valuable information about the functional groups present in the molecule and their corresponding vibrational frequencies, aiding in structural characterization. Potential energy distribution (PED) analysis was further applied to assign the observed vibrational bands to specific molecular motions.

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